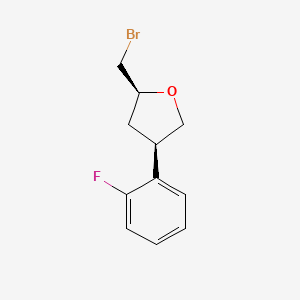

(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane

Description

(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane is a chiral brominated oxolane (tetrahydrofuran derivative) featuring a 2-fluorophenyl substituent at the 4-position and a bromomethyl group at the 2-position. Its molecular formula is C₁₂H₁₃BrFO (molecular weight: 271.14 g/mol).

Properties

Molecular Formula |

C11H12BrFO |

|---|---|

Molecular Weight |

259.11 g/mol |

IUPAC Name |

(2S,4R)-2-(bromomethyl)-4-(2-fluorophenyl)oxolane |

InChI |

InChI=1S/C11H12BrFO/c12-6-9-5-8(7-14-9)10-3-1-2-4-11(10)13/h1-4,8-9H,5-7H2/t8-,9-/m0/s1 |

InChI Key |

VZLITXHCKQSPAH-IUCAKERBSA-N |

Isomeric SMILES |

C1[C@@H](CO[C@@H]1CBr)C2=CC=CC=C2F |

Canonical SMILES |

C1C(COC1CBr)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the bromination of a precursor compound under controlled conditions to introduce the bromomethyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorophenyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of the target compound with key analogs, focusing on structural features, reactivity, and applications.

Biological Activity

The compound (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane is a chiral oxolane derivative characterized by a bromomethyl group and a 2-fluorophenyl substituent. Its molecular formula is CHBrF O, with a molecular weight of approximately 259.11 g/mol. The specific stereochemistry (2S,4R) contributes significantly to its chemical properties and potential biological activity.

The presence of the bromomethyl group in this compound serves as an electrophilic site, enabling it to engage in nucleophilic substitution reactions. This reactivity is crucial for its interactions with biological targets. The fluorine atom in the phenyl ring can enhance the lipophilicity and bioactivity of the compound, potentially affecting its pharmacokinetic properties.

Biological Activity

Research on the biological activity of this compound has revealed several promising avenues:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes.

- Neuroprotective Effects : Compounds that mimic nitric oxide (NO) signaling pathways have shown efficacy in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The potential of this compound to act as a NO mimetic warrants further investigation .

- Covalent Inhibition : The electrophilic nature of the bromomethyl group suggests that this compound could serve as a covalent inhibitor targeting specific proteins involved in disease mechanisms, such as GPX4, which plays a role in ferroptosis—a form of regulated cell death associated with various diseases .

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

- Neuroprotective Compounds : A study highlighted the efficacy of certain oxadiazole derivatives in providing neuroprotection against oxidative stress. These compounds demonstrated significant activity at low micromolar concentrations, indicating that this compound may exhibit similar protective effects .

- Electrophilic Agents : Research into electrophilic heterocycles has shown that compounds capable of inducing ferroptosis can selectively target cancer cells while sparing normal cells. This suggests potential therapeutic applications for this compound in cancer treatment .

- Synthetic Pathways : Various synthetic routes have been explored for the preparation of this compound, emphasizing the importance of maintaining chiral integrity during synthesis. These methods are crucial for producing compounds with desired biological activities.

Comparative Analysis

The following table summarizes key structural features and potential biological activities of related compounds:

| Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |

|---|---|---|---|

| This compound | CHBrF O | Bromomethyl and fluorine substituents | Antimicrobial, neuroprotective |

| (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran | CHBrClO | Tetrahydrofuran derivative | Antimicrobial |

| Furoxan derivatives | Variable | NO mimetics | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.